

An In-depth Technical Guide to Methyl 2-thiofuroate (CAS: 13679-61-3)

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Compound of Interest

Compound Name: Methyl 2-thiofuroate

Cat. No.: B088921

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2-thiofuroate** (CAS Number 13679-61-3), a furan derivative with significant applications in the flavor and fragrance industry and emerging potential as a scaffold in medicinal chemistry. This document details its physicochemical properties, spectral characteristics, a plausible synthesis protocol, and insights into its potential biological mechanisms of action.

Core Chemical and Physical Data

Methyl 2-thiofuroate, also known as S-methyl furan-2-carbothioate, is a clear, pale yellow to brown liquid. Its distinct organoleptic profile, often described as having an onion or cabbage-like aroma, makes it a valuable component in the formulation of complex flavors and fragrances.

Table 1: Physicochemical Properties of Methyl 2-thiofuroate

Property	Value	Reference(s)
CAS Number	13679-61-3	
Molecular Formula	C ₆ H ₆ O ₂ S	
Molecular Weight	142.18 g/mol	
IUPAC Name	S-methyl furan-2-carbothioate	
Appearance	Pale yellow to brown clear liquid	
Odor	Alliaceous (garlic/onion-like), cabbage-like	
Boiling Point	63 °C @ 2 mmHg186.2 ± 22.0 °C @ 760 mmHg	
Density	1.236 g/mL at 25 °C	
Refractive Index (n ₂₀ /D)	1.569	
Flash Point	93.9 - 94.0 °C (closed cup)	
Solubility	Insoluble in water; soluble in organic solvents like alcohol.	

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of **Methyl 2-thiofuroate** is not readily available in peer-reviewed literature, a logical and widely practiced methodology for creating S-thioesters involves a two-step process from the corresponding carboxylic acid. This involves the activation of the carboxylic acid to an acyl chloride, followed by nucleophilic substitution with a thiolate.

Step 1: Synthesis of 2-Furoyl Chloride from 2-Furoic Acid

The initial step is the conversion of 2-furoic acid to the more reactive 2-furoyl chloride. This is commonly achieved using reagents like thionyl chloride or phosgene.

Experimental Protocol:

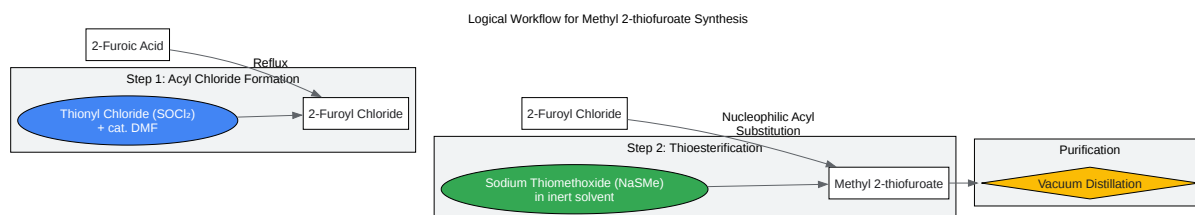
- Reagents: 2-Furoic acid, Thionyl chloride (SOCl_2), or Phosgene (COCl_2), catalytic N,N-dimethylformamide (DMF).
- Procedure: To a flask charged with 2-furoic acid (1 equivalent), the acyl chlorinating agent (e.g., thionyl chloride, ~1.2 equivalents) is added slowly at room temperature. A catalytic amount of DMF is often added to facilitate the reaction. The reaction mixture is then heated under reflux until the evolution of gaseous byproducts (SO_2 and HCl for thionyl chloride) ceases.
- Workup and Purification: After the reaction is complete, excess thionyl chloride is removed by distillation. The resulting crude 2-furoyl chloride is then purified by vacuum distillation.

Step 2: Synthesis of Methyl 2-thiofuroate from 2-Furoyl Chloride

The final product is synthesized by reacting the 2-furoyl chloride with a methylthiolate source, such as sodium thiomethoxide.

Experimental Protocol:

- Reagents: 2-Furoyl chloride, Sodium thiomethoxide (NaSMe) or Methyl mercaptan (MeSH) with a non-nucleophilic base (e.g., triethylamine), an inert solvent (e.g., diethyl ether, THF).
- Procedure: A solution of sodium thiomethoxide (1 equivalent) in an inert solvent is prepared in a flask under an inert atmosphere (e.g., Nitrogen or Argon) and cooled in an ice bath. To this cooled solution, 2-furoyl chloride (1 equivalent), dissolved in the same solvent, is added dropwise with stirring. The reaction is typically rapid and exothermic. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for a few hours to ensure completion.
- Workup and Purification: The reaction mixture is quenched with water. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na_2SO_4), and the solvent is removed under reduced pressure. The crude **Methyl 2-thiofuroate** is then purified by vacuum distillation.



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Caption: Logical workflow for the synthesis of **Methyl 2-thiofuroate**.

Spectral Data and Characterization

The structural elucidation of **Methyl 2-thiofuroate** is confirmed through various spectroscopic methods. The key expected data are summarized below.

Table 2: Key Spectral Data for Methyl 2-thiofuroate

Technique	Data / Expected Peaks
^1H NMR	Furan Protons: Three distinct signals in the aromatic region (approx. δ 6.5-7.5 ppm).- H5 (~7.5 ppm, doublet)- H3 (~7.2 ppm, doublet)- H4 (~6.5 ppm, doublet of doublets)S-Methyl Protons: A sharp singlet in the aliphatic region (approx. δ 2.4 ppm).
^{13}C NMR	Carbonyl Carbon (C=O): Signal in the downfield region (approx. δ 180-190 ppm).Furan Carbons: Four signals corresponding to the furan ring carbons.S-Methyl Carbon: A signal in the upfield region (approx. δ 15 ppm).
Infrared (IR)	C=O Stretch (Thioester): Strong absorption band around $1660\text{-}1680\text{ cm}^{-1}$.C-S Stretch: Absorption in the fingerprint region.Furan Ring C-H and C=C Stretches: Characteristic bands for an aromatic system.
Mass Spectrometry (MS)	Molecular Ion (M^+): Peak at $m/z = 142$.Key Fragments:- $m/z = 111$ (Loss of $-\text{SCH}_3$)- $m/z = 95$ (Furoyl cation, $[\text{C}_5\text{H}_3\text{O}_2]^+$)- $m/z = 47$ (Thiomethyl cation, $[\text{CH}_3\text{S}]^+$)

Reactivity and Potential Applications in Drug Development

While the primary industrial use of **Methyl 2-thiofuroate** is in flavors, the furan scaffold is a well-established pharmacophore in medicinal chemistry. Furan derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

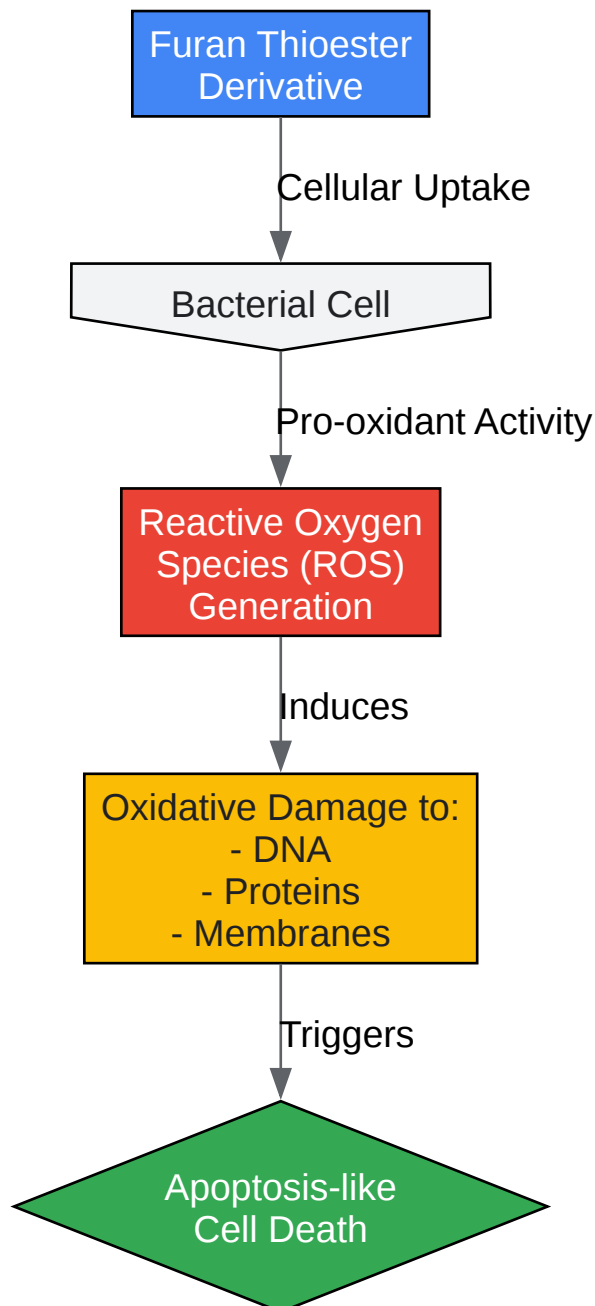
Antimicrobial and Anticancer Potential

Recent studies on related furan thioester and furan carboxamide derivatives have highlighted their potential as therapeutic agents. Research indicates that these compounds can exhibit significant biological activity.

- **Antimicrobial Activity:** Furan-containing compounds are known to possess antimicrobial properties. One proposed mechanism for certain derivatives involves the generation of reactive oxygen species (ROS) within the bacterial cell. This oxidative stress can lead to damage of critical biomolecules, disruption of cellular processes, and ultimately trigger apoptosis-like pathways, leading to cell death. The furan ring is central to the molecule's ability to undergo the necessary electronic transfers to facilitate this activity.
- **Anticancer Activity:** Carbamothioyl-furan-2-carboxamide derivatives, which are structurally related to **Methyl 2-thiofuroate**, have demonstrated significant anticancer activity against various human cancer cell lines, including hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7) lines.

The thioester moiety in **Methyl 2-thiofuroate** provides a reactive site that could be explored for covalent modification of biological targets or as a bioisosteric replacement for esters or amides in drug design to modulate potency and pharmacokinetic properties.

Proposed Antimicrobial Mechanism of Furan Derivatives



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Caption: Proposed antimicrobial mechanism involving ROS and apoptosis.

Safety and Handling

Methyl 2-thiofuroate is classified as harmful if swallowed and requires careful handling in a laboratory or industrial setting.

Table 3: GHS Hazard and Precautionary Statements

Category	Code	Statement
Hazard	H302	Harmful if swallowed.
Precaution	P264	Wash hands thoroughly after handling.
Precaution	P270	Do not eat, drink or smoke when using this product.
Precaution	P301 + P317	IF SWALLOWED: Get medical help.
Precaution	P330	Rinse mouth.
Precaution	P501	Dispose of contents/container in accordance with local regulations.

Handling Recommendations:

- Use in a well-ventilated area or under a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- Store in a tightly closed container in a cool, dry place away from incompatible materials.

Disclaimer: This document is intended for informational purposes for a professional audience. The experimental protocols are based on established chemical principles and may require optimization. All laboratory work should be conducted with appropriate safety precautions and by trained personnel.

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